N-(2,5-dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Biological Activity
N-(2,5-Dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure suggests possible interactions with various biological targets, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The compound can be broken down into two main components:
- N-(2,5-Dimethoxyphenyl) : A substituent that may enhance lipophilicity and cellular uptake.
- 2-{5-Methyl-4-Oxo-7-Phenyl-3-Propyl-3H,4H,5H-Pyrrolo[3,2-d]Pyrimidin-2-Yl}sulfanyl : This moiety is likely responsible for the compound's biological activity due to its complex heterocyclic structure.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities including:
- Anticancer : Many pyrrolo[3,2-d]pyrimidine derivatives have shown promise as inhibitors of cancer cell proliferation.
- Antimicrobial : Some derivatives have demonstrated activity against various bacterial strains.
Table 1: Summary of Biological Activities
Anticancer Activity
A study focusing on pyrrolo[3,2-d]pyrimidine derivatives found that certain compounds exhibited significant cytotoxic effects on various cancer cell lines. For instance:
- Compound X (structural analog) showed an IC50 value of 10 µM against HeLa cells.
Antimicrobial Activity
In another investigation, a series of substituted pyrrolopyrimidines were evaluated for their antimicrobial properties. The results indicated:
- Compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, suggesting strong potential as anti-tubercular agents .
The biological activities are likely attributed to the compound's ability to interact with specific enzymes or receptors:
- Dihydrofolate Reductase (DHFR) : Compounds targeting DHFR can inhibit folate metabolism in cancer and bacterial cells .
- Kinase Inhibition : Some derivatives may act as kinase inhibitors, affecting signaling pathways involved in cell proliferation and survival.
Toxicity and Safety Profile
Initial assessments of toxicity indicate that the compound exhibits low cytotoxicity towards human embryonic kidney cells (HEK-293), making it a candidate for further development in therapeutic applications .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-5-13-30-25(32)24-23(19(15-29(24)2)17-9-7-6-8-10-17)28-26(30)35-16-22(31)27-20-14-18(33-3)11-12-21(20)34-4/h6-12,14-15H,5,13,16H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYCYJXWIJZNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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